molecular formula C13H16N2O3 B6644956 3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid

3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid

Cat. No.: B6644956
M. Wt: 248.28 g/mol
InChI Key: WDQISRPCXLIETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as IDP, and its chemical formula is C14H18N2O3. This compound has shown potential for use in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid is not fully understood. However, studies have shown that it may act as a modulator of glutamate receptors, which are involved in synaptic transmission and plasticity. IDP may also have an impact on other neurotransmitter systems, including acetylcholine and dopamine.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. IDP has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in treating a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it suitable for large-scale production. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid. One area of interest is its potential use in treating neurological disorders, including Alzheimer's disease and Parkinson's disease. IDP may also have applications in treating other diseases, including cancer and cardiovascular disorders. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid involves the reaction between indanone and L-alanine, followed by the addition of ammonia and acetic acid. The final product is obtained through purification and isolation processes. This method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid has been extensively studied for its potential therapeutic applications. It has shown promise in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. IDP has also been investigated for its anti-inflammatory and antioxidant properties, which may be beneficial in treating a range of diseases, including cancer and cardiovascular disorders.

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(17)5-6-14-13(18)15-11-7-9-3-1-2-4-10(9)8-11/h1-4,11H,5-8H2,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQISRPCXLIETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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